molecular formula C17H20FN5O B4258369 1-(1,3-dimethylpyrazol-4-yl)-N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine

1-(1,3-dimethylpyrazol-4-yl)-N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine

Cat. No.: B4258369
M. Wt: 329.4 g/mol
InChI Key: MMYCZKVDMLZDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-dimethylpyrazol-4-yl)-N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, an oxadiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethylpyrazol-4-yl)-N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the oxadiazole moiety, and the final coupling with the fluorophenyl group. Common reagents used in these reactions include hydrazines, nitriles, and fluorobenzyl halides. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The goal is to achieve consistent quality and high throughput while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethylpyrazol-4-yl)-N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(1,3-dimethylpyrazol-4-yl)-N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethylpyrazol-4-yl)-N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine
  • 1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-fluorophenyl)piperazine

Uniqueness

1-(1,3-dimethylpyrazol-4-yl)-N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine is unique due to its combination of a pyrazole ring, an oxadiazole ring, and a fluorophenyl group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c1-12-14(10-23(3)20-12)9-22(2)11-17-19-16(21-24-17)8-13-6-4-5-7-15(13)18/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYCZKVDMLZDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN(C)CC2=NC(=NO2)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-dimethylpyrazol-4-yl)-N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1,3-dimethylpyrazol-4-yl)-N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
1-(1,3-dimethylpyrazol-4-yl)-N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(1,3-dimethylpyrazol-4-yl)-N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-(1,3-dimethylpyrazol-4-yl)-N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
1-(1,3-dimethylpyrazol-4-yl)-N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine

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